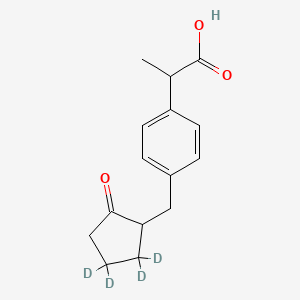

Loxoprofen-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

2-[4-[(2,2,3,3-tetradeuterio-5-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2 |

InChI Key |

YMBXTVYHTMGZDW-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C1(CC(=O)C(C1([2H])[2H])CC2=CC=C(C=C2)C(C)C(=O)O)[2H] |

Canonical SMILES |

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Loxoprofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Loxoprofen-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. The inclusion of deuterium isotopes in drug molecules is a valuable strategy in pharmaceutical research, primarily for its application in pharmacokinetic studies and as an internal standard in analytical assays. This document details a proposed synthetic route, experimental protocols, and in-depth characterization methodologies for this compound.

Introduction to Loxoprofen and its Deuterated Analog

Loxoprofen is a widely used NSAID belonging to the 2-arylpropionic acid class of drugs. It exhibits potent analgesic, anti-inflammatory, and antipyretic properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Loxoprofen itself is a prodrug, which is rapidly converted to its active trans-alcohol metabolite after oral administration.

This compound is a stable isotope-labeled version of Loxoprofen, where four hydrogen atoms on the cyclopentanone ring are replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it has nearly identical chemical and physical properties to Loxoprofen but a distinct molecular weight.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is proposed, starting from commercially available deuterated cyclopentanone and 2-(4-(bromomethyl)phenyl)propanoic acid.

Proposed Synthetic Pathway

The synthesis involves the alkylation of the enolate of cyclopentanone-2,2,5,5-d4 with 2-(4-(bromomethyl)phenyl)propanoic acid.

Experimental Protocol

Materials:

-

Cyclopentanone-2,2,5,5-d4 (98 atom % D)

-

2-(4-(bromomethyl)phenyl)propanoic acid

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), slowly add n-butyllithium to generate LDA in situ. After stirring for 30 minutes, a solution of cyclopentanone-2,2,5,5-d4 in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: A solution of 2-(4-(bromomethyl)phenyl)propanoic acid in anhydrous THF is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the addition of 1 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield this compound as a white to off-white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are employed.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be very similar to that of Loxoprofen, with the key difference being the absence of signals corresponding to the protons at the 2 and 5 positions of the cyclopentanone ring.

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on a 400 MHz or higher NMR spectrometer.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Doublet | 3H | -CH(CH₃ )COOH |

| ~1.90 | Multiplet | 2H | Cyclopentanone -CH₂ - |

| ~2.65 | Multiplet | 1H | Cyclopentanone -CH - |

| ~2.90 | Doublet | 2H | Ar-CH₂ - |

| ~3.65 | Quartet | 1H | -CH (CH₃)COOH |

| ~7.10 | Multiplet | 4H | Aromatic protons |

| ~12.0 | Singlet | 1H | -COOH |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The signals for the deuterated carbons (C2' and C5' of the cyclopentanone ring) will be observed as triplets (due to C-D coupling) with significantly reduced intensity.

-

Experimental Protocol: A concentrated sample of this compound is dissolved in a suitable deuterated solvent and the spectrum is recorded on an NMR spectrometer, typically requiring a longer acquisition time due to the lower natural abundance of ¹³C.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~18.5 | -CH(C H₃)COOH |

| ~21.0 | Cyclopentanone -C H₂- |

| ~35.0 (triplet, low int.) | Cyclopentanone -C D₂- |

| ~45.0 | -C H(CH₃)COOH |

| ~46.0 | Ar-C H₂- |

| ~53.0 | Cyclopentanone -C H- |

| ~128.0 - 130.0 | Aromatic C H |

| ~135.0, ~140.0 | Aromatic quaternary C |

| ~175.0 | -C OOH |

| ~220.0 | Cyclopentanone C =O |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound. Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) or liquid chromatography-mass spectrometry (LC-MS) can be employed.

-

Experimental Protocol (GC-MS): this compound is derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase its volatility. The derivatized sample is then injected into a GC-MS system.

-

Expected Mass Spectrum Data: The mass spectrum will show a molecular ion peak corresponding to the derivatized this compound. The key observation will be a mass shift of +4 amu compared to the non-deuterated Loxoprofen. Characteristic fragment ions of the tert-butyldimethylsilyl (TBDMS) derivative of Loxoprofen would include [M-15], [M-57], and [M-139].[1] For this compound, the corresponding fragments will be observed at M+4.

| Ion | Expected m/z (Loxoprofen) | Predicted m/z (this compound) |

| [M]⁺ (as TBDMS derivative) | 360.2 | 364.2 |

| [M-57]⁺ | 303.2 | 307.2 |

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to determine the chemical purity of the synthesized this compound.

-

Experimental Protocol: A reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like phosphoric acid). Detection is commonly performed using a UV detector at a wavelength of around 220 nm.

-

Data Presentation:

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Retention Time | ~ 5-7 minutes (dependent on exact conditions) |

| Purity (by area %) | > 98% |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and utilizes a commercially available deuterated starting material. The detailed characterization protocols, including NMR, MS, and HPLC, provide a robust framework for confirming the identity, purity, and isotopic enrichment of the final product. The successful synthesis and thorough characterization of this compound are crucial for its application as a reliable internal standard in pharmacokinetic and other quantitative studies, thereby supporting the broader research and development of Loxoprofen and related compounds.

References

Loxoprofen-d4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key quality control parameters and analytical methodologies detailed in a typical Certificate of Analysis (CoA) for Loxoprofen-d4. This compound, the deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, serves as an essential internal standard for pharmacokinetic and bioequivalence studies.[1][2][3] Its precise characterization is paramount for ensuring the accuracy and reliability of such research.

Quantitative Data Summary

The following tables summarize the essential quantitative data for a representative batch of this compound.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₄D₄O₃[2][4] |

| Molecular Weight | 250.33 g/mol [2][4] |

| CAS Number | 68767-14-6 (non-labelled)[1] |

| Purity | ≥98%[4] |

Table 2: Physical Characteristics

| Parameter | Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (10 mM)[2] |

Experimental Protocols

The analytical methods employed to certify the quality of this compound are critical for its use as a reference standard. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and quantifying any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for the separation of Loxoprofen and related compounds.[5][6]

-

Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01 M sodium dihydrogen phosphate) is typical.[5] A common gradient might be 55:45 (v/v) acetonitrile to buffer, with the pH of the aqueous phase adjusted to 6.5.[5]

-

Flow Rate: A flow rate of 1.0 mL/min is generally employed.[5][6]

-

Detection: UV detection at a wavelength of 220 nm is suitable for Loxoprofen.[5]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving an accurately weighed amount in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[5] This is then serially diluted to create calibration standards.

-

Data Analysis: The purity is determined by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight and structural identity of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Technique: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (250.33 g/mol ). The fragmentation pattern can also be used to confirm the structure. For Loxoprofen, characteristic fragment ions have been identified that aid in its detection.[7]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound, from sample reception to the final issuance of the Certificate of Analysis.

Caption: Quality Control Workflow for this compound Analysis.

This guide provides a foundational understanding of the data and methodologies associated with a this compound Certificate of Analysis. For specific batch information, always refer to the documentation provided by the supplier.

References

- 1. This compound - CAS - 68767-14-6 (non-labelled) | Axios Research [axios-research.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Loxoprofen as a Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group.[1] A distinguishing feature of Loxoprofen is its nature as a prodrug, which means it is administered in an inactive form and is converted to its active form within the body.[2][3] This conversion happens rapidly after administration.[1] The active metabolite, a trans-alcohol form, functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5] By blocking these enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] Its prodrug characteristic is thought to contribute to a reduced incidence of gastrointestinal side effects compared to other NSAIDs that are active upon administration.[5]

Core Mechanism of Action: COX Inhibition

The anti-inflammatory, analgesic, and antipyretic properties of Loxoprofen are rooted in the inhibition of the cyclooxygenase (COX) pathway.

Prodrug Metabolism

Loxoprofen itself possesses minimal pharmacological activity.[2] Following oral or transdermal administration, it is rapidly absorbed and metabolized by the enzyme carbonyl reductase, primarily in the liver and skin, into its active metabolite, the trans-alcohol form (specifically, the (2S,1'R,2'S)-trans-alcohol derivative is the most active).[2][6][7] This biotransformation is crucial for the drug's efficacy.

The Arachidonic Acid Cascade and COX Enzymes

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[2]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2][5]

-

COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][5] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[5]

Non-Selective Inhibition

Loxoprofen's active metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2.[1][4][6] It binds to the active site of these enzymes, preventing them from converting arachidonic acid. This non-selective action leads to both the desired therapeutic effects (via COX-2 inhibition) and potential side effects (via COX-1 inhibition). The inhibition of prostaglandin synthesis ultimately reduces the inflammatory response, alleviates pain, and lowers fever.[3]

Caption: Loxoprofen metabolism and its inhibitory action on the COX pathway.

Quantitative Data: Inhibitory Potency

The following table summarizes the available quantitative data on the inhibitory activity of Loxoprofen and its active metabolite against COX-1 and COX-2.

| Compound | Assay Type | Target | IC₅₀ Value (µM) | COX-1/COX-2 Ratio | Reference |

| Loxoprofen | Human Whole Blood | COX-1 | 6.5 | 0.48 | [8] |

| Loxoprofen | Human Whole Blood | COX-2 | 13.5 | [8] | |

| Loxoprofen Active Metabolite (loxoprofen-SRS) | In Vitro | COX-1 / COX-2 | Not Specified | 0.35 | [9] |

Note: A lower IC₅₀ value indicates greater potency. A COX-1/COX-2 ratio of less than 1 suggests higher selectivity for COX-1, while a ratio greater than 1 suggests higher selectivity for COX-2. The data indicates Loxoprofen is a relatively balanced, non-selective inhibitor with a slight preference for COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

This section provides a representative methodology for determining the inhibitory activity of a compound like Loxoprofen on COX-1 and COX-2 enzymes in vitro.

Objective

To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified ovine or human recombinant COX-1 and COX-2 enzymes.

Materials

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (e.g., Loxoprofen) and reference inhibitors (e.g., Diclofenac, Celecoxib)

-

Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure

-

Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve a range of final assay concentrations.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

10 µL of the test compound dilution (or solvent for control wells).

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 20 µL of the colorimetric substrate solution (e.g., TMPD).

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.

-

Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590 nm) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of change in absorbance is proportional to the COX peroxidase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Caption: General experimental workflow for an in vitro COX inhibition assay.

Therapeutic Implications

The non-selective inhibition of COX enzymes by Loxoprofen's active metabolite leads to a cascade of physiological effects that result in its therapeutic benefits.

Caption: Logical flow from COX inhibition to therapeutic and side effects.

-

Anti-inflammatory Effect: By inhibiting COX-2 at the site of injury, Loxoprofen reduces the production of prostaglandins that cause vasodilation, increased vascular permeability, and edema.

-

Analgesic Effect: The reduction of prostaglandins decreases the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators like bradykinin and histamine.

-

Antipyretic Effect: Loxoprofen can reduce fever by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus, which is the brain's thermoregulatory center.

-

Potential Adverse Effects: The concurrent inhibition of COX-1 can lead to gastrointestinal issues by reducing the production of protective prostaglandins in the stomach lining and can affect platelet function and renal blood flow.[10] The prodrug nature of Loxoprofen is intended to mitigate some of these GI effects.[5]

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nbinno.com [nbinno.com]

- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. | Semantic Scholar [semanticscholar.org]

- 5. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 6. Evaluation of loxoprofen and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Loxoprofen-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1][2] It functions as a prodrug, meaning it is converted into its active form within the body.[1][3][4] The primary mechanism of action for its active metabolite is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate pain and inflammation.[1][4][5]

Loxoprofen-d4 is a stable, deuterium-labeled isotopologue of Loxoprofen.[6][7] The incorporation of four deuterium atoms creates a mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS). Its use is crucial for accurately determining the pharmacokinetic and metabolic profiles of Loxoprofen in complex biological matrices. This guide provides a technical overview of the key quality attributes of this compound: isotopic purity and chemical stability.

Isotopic Purity of this compound

Isotopic purity is a critical parameter for any stable isotope-labeled internal standard. It defines the percentage of the compound that contains the specified number of deuterium atoms (in this case, four) relative to molecules with fewer deuterium atoms (d0 to d3). High isotopic purity is essential to prevent signal interference and ensure the accuracy of quantitative analysis.

Quantitative Data

The isotopic distribution of this compound is determined using high-resolution mass spectrometry. The data is typically provided by the manufacturer in a Certificate of Analysis. The table below presents representative data for a high-quality batch of this compound.

| Species | Isotopic Contribution | Specification |

| This compound | >99.0% | ≥ 98% |

| Loxoprofen-d3 | <0.5% | Report Value |

| Loxoprofen-d2 | <0.1% | Report Value |

| Loxoprofen-d1 | <0.1% | Report Value |

| Loxoprofen-d0 | <0.1% | Report Value |

| Isotopic Purity (d4) | >99% | ≥ 98% |

| Chemical Purity (HPLC) | >99.5% | ≥ 98% |

Table 1: Representative Isotopic and Chemical Purity Data for this compound. Values are illustrative and may vary by batch.

Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity is primarily conducted using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: The sample is injected into the UHPLC system to separate the analyte from any potential impurities. A C18 column is commonly used.[9][10]

-

Ionization: The eluent from the column is directed to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI).

-

Mass Analysis: The mass analyzer is operated in full scan mode to detect the molecular ions corresponding to the different isotopic species (d0 to d4).

-

Data Analysis: The relative abundance of each isotopic peak is integrated. The isotopic purity is calculated as the percentage of the d4 peak intensity relative to the sum of intensities of all isotopic species (d0 through d4).

Workflow for Isotopic Purity Analysis

Caption: Workflow for determining the isotopic purity of this compound via LC-MS.

Chemical Stability of this compound

Chemical stability ensures that the deuterated standard does not degrade during storage or sample analysis, which could compromise the results of a study. Stability studies are performed under various environmental conditions according to ICH guidelines.[11][12]

Storage and Stability Data

This compound is typically supplied as a solid (powder or oil) and should be stored under recommended conditions to ensure long-term stability. A patent has noted that Loxoprofen compositions can discolor at high temperatures, indicating a potential for degradation.[13]

| Condition | Storage Temperature | Duration | Recommended Stability |

| Solid State | Room Temperature | 24 Months | Stable |

| 40°C / 75% RH (Accelerated) | 6 Months | Stable | |

| Stock Solution (-20°C) | -20°C ± 5°C | 1 Month | Stable[6] |

| Stock Solution (-80°C) | -80°C ± 10°C | 6 Months | Stable[6] |

| Solution (Room Temp) | 25°C ± 2°C | 24 Hours | Stable in solution[9] |

Table 2: Representative Stability Data for this compound under various storage conditions based on typical findings and ICH guidelines.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is used to separate the parent compound from any potential degradants.

Objective: To evaluate the chemical purity of this compound over time under specified storage conditions.

Instrumentation:

-

HPLC or UHPLC system with a UV or Diode Array Detector (DAD).[9][10]

-

Environmental chambers for controlled temperature and humidity.

Methodology:

-

Initial Analysis (T=0): A baseline chemical purity of a this compound sample is determined using a validated HPLC method.

-

Storage: Aliquots of the this compound (in both solid state and in solution) are stored in environmental chambers under conditions outlined in Table 2 (e.g., long-term, accelerated, and intermediate).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples are withdrawn and analyzed by HPLC.

-

Data Analysis: The peak area of the this compound is compared to the initial (T=0) analysis. The appearance of any new peaks (degradants) is noted. The compound is considered stable if the purity remains within a pre-defined specification (e.g., ≥98%).

Workflow for Stability Testing

Caption: General workflow for conducting a chemical stability study of this compound.

Loxoprofen Metabolic Pathway

Understanding the metabolic fate of Loxoprofen is essential context for studies where this compound is used as an internal standard. Loxoprofen is a prodrug that undergoes extensive metabolism to exert its therapeutic effect.[1][4]

The primary metabolic activation occurs via the reduction of its ketone group by carbonyl reductase enzymes in the liver and other tissues.[1][3] This reduction leads to the formation of two diastereomeric alcohol metabolites: an active trans-alcohol form and an inactive cis-alcohol form.[1][2][4] The trans-alcohol metabolite is the potent COX inhibitor responsible for the drug's anti-inflammatory and analgesic effects.[1]

Further metabolism can occur through hydroxylation, primarily mediated by cytochrome P450 enzymes (CYP3A4/5), and subsequent glucuronide conjugation of both the parent drug and its alcohol metabolites by UGT enzymes (UGT2B7).[1][2][4]

Caption: Simplified metabolic pathway of the prodrug Loxoprofen.

References

- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Immunomart [immunomart.org]

- 8. Analysis of loxoprofen in tablets, patches, and equine urine as tert-butyldimethylsilyl derivative by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. database.ich.org [database.ich.org]

- 13. JP2020045315A - Pharmaceutical preparation containing loxoprofen - Google Patents [patents.google.com]

Loxoprofen Prodrug and its Deuterated Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It is widely used for its analgesic, anti-inflammatory, and antipyretic properties in the management of various musculoskeletal and joint disorders.[1] Loxoprofen is administered as a prodrug, which undergoes metabolic activation to exert its therapeutic effects.[2] This design strategy helps to minimize gastrointestinal side effects commonly associated with NSAID therapy. In recent years, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the metabolism of loxoprofen, its metabolic pathways, and explores the potential implications of deuteration on its metabolites.

Loxoprofen as a Prodrug: Mechanism of Action

Loxoprofen itself possesses minimal pharmacological activity.[2] Its therapeutic efficacy is attributed to its rapid conversion to the active trans-alcohol metabolite.[2] This biotransformation is primarily catalyzed by the enzyme carbonyl reductase in the liver and other tissues such as the skin.[1][3] The active metabolite is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][4] By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[5]

Metabolic Pathways of Loxoprofen

The metabolism of loxoprofen is complex, involving multiple enzymatic pathways that lead to the formation of several metabolites. The primary metabolic pathways include reduction, hydroxylation, and glucuronidation.

Phase I Metabolism:

-

Reduction: The key activation step is the reduction of the ketone group on the cyclopentanone ring of loxoprofen by carbonyl reductase to form two diastereomeric alcohol metabolites: the pharmacologically active trans-alcohol metabolite and the largely inactive cis-alcohol metabolite .[2][6]

-

Hydroxylation: Loxoprofen can also undergo hydroxylation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5 , to form inactive hydroxylated metabolites.[1][7]

Phase II Metabolism:

-

Glucuronidation: The parent drug, as well as its alcohol metabolites, can undergo conjugation with glucuronic acid. This reaction is mainly catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B7 .[1][7] Glucuronidation increases the water solubility of the metabolites, facilitating their renal excretion.[8]

The following diagram illustrates the primary metabolic pathways of loxoprofen.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of loxoprofen and its primary metabolites have been characterized in various studies. The following tables summarize key quantitative data from a study in mice following a single oral administration.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice (Vehicle Control Group) [8]

| Compound | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) | T½ (min) | AUC(0–∞) (µg·min/mL) |

| Loxoprofen | 3.9 ± 0.4 | 5.0 ± 0.0 | 83.1 ± 1.2 | 10.3 ± 0.4 | 84.7 ± 1.2 |

| cis-Loxoprofen-OH | 1.8 ± 0.2 | 15.0 ± 0.0 | 56.4 ± 3.9 | 15.6 ± 2.0 | 60.1 ± 4.5 |

| trans-Loxoprofen-OH | 3.2 ± 0.3 | 15.0 ± 0.0 | 114.2 ± 10.2 | 16.5 ± 2.0 | 119.5 ± 11.5 |

Data are presented as mean ± standard error (n=3).

Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice (Dexamethasone-Treated Group) [8]

| Compound | Cmax (µg/mL) | Tmax (min) | AUC(0–60) (µg·min/mL) | T½ (min) | AUC(0–∞) (µg·min/mL) |

| Loxoprofen | 2.5 ± 0.2 | 5.0 ± 0.0 | 53.5 ± 6.1 | 11.2 ± 1.1 | 55.4 ± 6.4 |

| cis-Loxoprofen-OH | 1.1 ± 0.2 | 15.0 ± 0.0 | 29.9 ± 4.4 | 15.1 ± 2.1 | 31.9 ± 5.0 |

| trans-Loxoprofen-OH | 2.1 ± 0.2 | 15.0 ± 0.0 | 67.6 ± 5.7 | 15.7 ± 1.5 | 70.8 ± 6.4 |

Data are presented as mean ± standard error (n=3).

Deuterated Loxoprofen and its Metabolites: A Prospective Outlook

While specific experimental data on the pharmacokinetics and metabolism of deuterated loxoprofen are not extensively available in the public domain, the principles of kinetic isotope effects (KIE) provide a basis for predicting potential advantages. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.

A Japanese patent application for deuterated phenylpropionic acid derivatives suggests that deuteration could lead to improved pharmacokinetic properties, such as an extended half-life, by slowing down metabolism.[1]

Potential Sites for Deuteration and Metabolic Consequences

Given the known metabolic pathways of loxoprofen, several positions could be targeted for deuteration to modulate its metabolism:

-

Propionic Acid Side Chain: Deuteration at the α-carbon of the propionic acid moiety could potentially slow down enzymatic reactions involved in its metabolism or stereochemical inversion.

-

Cyclopentanone Ring: Deuteration at or near the ketone group could influence the rate of reduction by carbonyl reductase, potentially altering the ratio of the active trans-alcohol to the inactive cis-alcohol metabolite.

-

Phenyl Ring: Deuteration at sites susceptible to hydroxylation by CYP3A4/5 could decrease the formation of inactive hydroxylated metabolites, thereby increasing the bioavailability of the parent drug and its active alcohol metabolites.

The following workflow illustrates a hypothetical experimental approach to evaluate the effects of deuteration on loxoprofen metabolism.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of drug metabolism and pharmacokinetics. Below are summarized methodologies from key studies on loxoprofen.

In Vitro Metabolism using Liver Microsomes[3]

-

Objective: To identify the metabolites of loxoprofen and the enzymes responsible for their formation using liver microsomes from different species.

-

Materials: Pooled human, rat, mouse, monkey, and dog liver microsomes; loxoprofen; NADPH regenerating system (NGS); UDPGA; recombinant human CYP and UGT enzymes.

-

Incubation: Loxoprofen (20 µM) was incubated with liver microsomes (1 mg/mL) in a phosphate buffer (pH 7.4) in the presence of NGS at 37°C for 60 minutes. For glucuronidation studies, UDPGA was also added.

-

Inhibition Studies: To identify specific CYP enzymes, incubations were performed in the presence of selective inhibitors (e.g., ketoconazole for CYP3A4/5).

-

Analysis: The reaction was terminated by adding ice-cold acetonitrile. After centrifugation, the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the metabolites.

In Vivo Pharmacokinetic Study in Mice[8]

-

Objective: To determine the pharmacokinetic parameters of loxoprofen and its alcohol metabolites in mice.

-

Animals: Male ICR mice.

-

Drug Administration: Loxoprofen was administered orally at a dose of 20 mg/kg. In some groups, mice were pretreated with a CYP3A inducer (dexamethasone) or inhibitor (ketoconazole).

-

Blood Sampling: Blood samples were collected from the retro-orbital plexus at various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) after drug administration.

-

Sample Preparation: Plasma was obtained by centrifugation. Proteins were precipitated by adding acetonitrile containing an internal standard.

-

Analysis: The concentrations of loxoprofen and its metabolites in the plasma were determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis.

Conclusion

Loxoprofen's efficacy as an NSAID is dependent on its metabolic activation to the trans-alcohol form. A thorough understanding of its metabolic pathways, primarily involving carbonyl reductase, CYP3A4/5, and UGT2B7, is essential for predicting potential drug-drug interactions and variability in patient response. While clinical data on deuterated loxoprofen is currently limited, the strategic application of deuterium substitution holds the potential to favorably modify its pharmacokinetic properties. Further research, following systematic in vitro and in vivo experimental workflows, is warranted to fully elucidate the therapeutic potential of deuterated loxoprofen metabolites. Such studies could pave the way for the development of a next-generation NSAID with an improved efficacy and safety profile.

References

- 1. WO2013005753A1 - éæ°´ç´ åãã§ãã«ããããªã³é ¸èªå°ä½ - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP2939666A1 - Pharmaceutical formulations of loxoprofen - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. venable.com [venable.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Experimental Protocols for Loxoprofen-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data, detailed experimental protocols, and key mechanistic insights for Loxoprofen-d4. The information is intended to support research, development, and analytical activities involving this deuterated analogue of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen.

Core Safety and Chemical Data

This section summarizes the essential physical, chemical, and toxicological properties of this compound, compiled from various safety data sheets and product information.

Physical and Chemical Properties

The following table outlines the key physical and chemical characteristics of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄D₄O₃ | [1][2] |

| Molecular Weight | 250.33 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO (10 mM) | [1] |

| SMILES | O=C1C(C([2H])([2H])C([2H])([2H])C1)CC2=CC=C(C(C)C(O)=O)C=C2 | [1] |

| CAS Number | 68767-14-6 (unlabeled) | [3] |

Toxicological Data

Loxoprofen, the non-deuterated parent compound, is a non-selective COX inhibitor.[4] The toxicological profile of this compound is expected to be similar. Key toxicological data for Loxoprofen sodium includes IC₅₀ values for COX-1 and COX-2 of 6.5 µM and 13.5 µM, respectively.[1][4]

| Parameter | Value | Species | Assay | Reference |

| IC₅₀ (COX-1) | 6.5 µM | Ovine/Human | In vitro enzyme assay | [1][4] |

| IC₅₀ (COX-2) | 13.5 µM | Ovine/Human | In vitro enzyme assay | [1][4] |

Note: Specific toxicological studies on this compound are limited. The data presented for the parent compound, Loxoprofen, should be considered for initial safety assessments.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

| Condition | Recommendation | Reference |

| Storage Temperature | -20°C | [2] |

| Shipping | Shipped with a cool pack. | [2] |

| General Handling | For laboratory research use only. Not for human or veterinary use. | [4] |

Mechanism of Action and Signaling Pathway

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, Loxoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against COX-1 and COX-2.[6][7]

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 50 µM L-epinephrine.

-

Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in COX Assay Buffer to the desired final concentrations.

-

Prepare enzyme solutions of COX-1 and COX-2 in COX Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme lot.

-

Prepare the arachidonic acid substrate solution in an appropriate solvent (e.g., ethanol) and then dilute in COX Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of reaction buffer.

-

10 µL of the diluted this compound solution or vehicle (DMSO) for control wells.

-

10 µL of the COX-1 or COX-2 enzyme solution.

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the arachidonic acid substrate solution to all wells.

-

Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound and the control.

-

Determine the percent inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable non-linear regression software.

-

Workflow for the in vitro COX inhibition assay.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework for an acute oral toxicity study in rodents, following the principles of the OECD Guideline 423 (Acute Toxic Class Method).[8][9][10][11]

Objective: To determine the acute toxic class of this compound after a single oral dose.

Animals:

-

Healthy, young adult rodents (e.g., Wistar rats), typically females, as they are generally more sensitive.

-

Animals should be acclimatized to the laboratory conditions for at least 5 days before the study.

Materials:

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Animal cages and bedding

-

Calibrated balance for weighing animals

Procedure:

-

Dose Preparation and Administration:

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle.

-

Fast the animals overnight (food, but not water) before dosing.

-

Administer a single oral dose of this compound using a gavage needle. The starting dose is selected from one of the predefined levels (e.g., 300 mg/kg or 2000 mg/kg).

-

The volume administered should not exceed 1 mL/100 g of body weight for aqueous solutions or 2 mL/100g for oily vehicles.

-

-

Observation:

-

Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, as well as behavioral patterns) shortly after dosing and periodically during the first 24 hours (with special attention during the first 4 hours).

-

Continue daily observations for a total of 14 days.

-

Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

-

Progression of the Study:

-

The study proceeds in a stepwise manner using a minimum number of animals.

-

If no mortality is observed at the starting dose, the next higher dose level is used in another group of animals.

-

If mortality occurs, the next lower dose level is tested.

-

-

Data Analysis and Reporting:

-

The results are interpreted based on the number of animals that die at each dose level.

-

The substance is classified into a GHS category based on the observed mortality.

-

The final report should include details of the animals, dose preparation and administration, clinical observations, body weight data, and any necropsy findings.

-

Workflow for the acute oral toxicity study.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CAS 68767-14-6: Loxoprofen | CymitQuimica [cymitquimica.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

Methodological & Application

Application Note and Protocol: Quantitative Analysis of Loxoprofen in Plasma using Loxoprofen-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[1] It functions as a cyclooxygenase inhibitor and is used for its analgesic, anti-inflammatory, and antipyretic properties.[2] As a prodrug, loxoprofen is rapidly converted to its active trans-alcohol metabolite after oral administration.[2][3] Accurate quantification of loxoprofen in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[4][5]

This application note provides a detailed protocol for the sensitive and selective quantification of loxoprofen in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Loxoprofen-d4, to ensure high accuracy and precision. The protocol covers plasma sample preparation, LC-MS/MS instrument parameters, and method validation in accordance with regulatory guidelines.

Experimental Protocols

Materials and Reagents

-

Loxoprofen sodium (Reference Standard)

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (Drug-free, with anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

-

Analytical column: A C18 column (e.g., 2.1 mm x 50 mm, 5 µm) is suitable.[4]

Preparation of Standard and Quality Control Solutions

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of loxoprofen by dissolving the reference standard in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

-

Serially dilute the loxoprofen stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the stock solution with the same diluent.

Calibration Curve and Quality Control (QC) Samples:

-

Spike drug-free human plasma with the loxoprofen working standards to create calibration standards at concentrations ranging from approximately 0.1 to 20 µg/mL.[6]

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

-

Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

A liquid-liquid extraction is an alternative to protein precipitation.[7]

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 5 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Loxoprofen: Precursor Ion (m/z) -> Product Ion (m/z) - To be optimized based on instrument tuning.

-

This compound: Precursor Ion (m/z) -> Product Ion (m/z) - To be optimized based on instrument tuning.

-

-

Gas Temperatures and Flow Rates: Optimize according to the specific instrument manufacturer's recommendations.

Data Presentation

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[8][9] The following tables summarize typical acceptance criteria and representative data for method validation.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.1 - 20 µg/mL[6] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |

| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 8 | < 15% | ± 15% | < 15% | ± 15% |

| High | 16 | < 15% | ± 15% | < 15% | ± 15% |

| CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification. Representative data based on published methods.[6] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Loxoprofen | 65 - 75%[6] | Minimal |

| This compound | Consistent with Loxoprofen | Consistent with Loxoprofen |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of Loxoprofen in plasma.

Bioanalytical Method Validation Process

References

- 1. d-nb.info [d-nb.info]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]

- 5. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography-tandem mass spectrometry method of loxoprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Note: High-Precision Pharmacokinetic Analysis of Loxoprofen Using Loxoprofen-d4 as an Internal Standard

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group.[1] It functions as a prodrug, meaning it is administered in an inactive form and is rapidly converted in the body to its active trans-alcohol metabolite.[1][2][3][4] This active form exerts its potent analgesic, anti-inflammatory, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins from arachidonic acid.[1][3][5]

Pharmacokinetic (PK) studies are essential in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of the drug in biological matrices like plasma is fundamental to these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Loxoprofen-d4, is the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6][7] this compound shares near-identical physicochemical properties with Loxoprofen, ensuring it co-elutes chromatographically and experiences similar ionization effects.[7][8] This minimizes variability from sample preparation and matrix effects, leading to highly accurate and precise quantification, which is critical for regulatory submissions and reliable PK modeling.[6][8][9]

Pharmacokinetic Parameters of Loxoprofen

The following table summarizes key pharmacokinetic parameters for Loxoprofen following a single oral administration of a 60 mg tablet to healthy adult volunteers. These values are compiled from various studies and represent typical ranges.

| Parameter | Symbol | Value | Unit | Description |

| Peak Plasma Concentration | Cmax | 4.8 - 7.17 | µg/mL | The maximum observed concentration in plasma.[10][11] |

| Time to Peak Concentration | Tmax | 0.46 - 0.5 | hours | Time at which Cmax is reached.[10][11][12] |

| Area Under the Curve (0-t) | AUC₀₋ₜ | 11.65 ± 3.75 | µg·h/mL | The area under the plasma concentration-time curve from time 0 to the last measurable concentration.[11] |

| Area Under the Curve (0-∞) | AUC₀₋ᵢₙf | 12.04 ± 1.42 | µg·h/mL | The AUC extrapolated to infinity.[11] |

| Elimination Half-Life | t₁/₂ | ~1.25 | hours | The time required for the plasma concentration to decrease by half.[5][12] |

| Protein Binding | ~97% | % | The extent to which Loxoprofen binds to plasma proteins.[1][5] |

Protocols

Clinical Study Protocol: Single-Dose Oral Administration

Objective: To determine the pharmacokinetic profile of Loxoprofen in healthy human volunteers.

Study Design: This protocol outlines a single-center, single-dose, randomized, open-label, two-sequence, crossover study.[13][14] A washout period of at least one week should be maintained between study periods.

Methodology:

-

Subject Recruitment: Recruit healthy adult male and/or female volunteers meeting predefined inclusion and exclusion criteria. All participants must provide written informed consent. The study protocol must be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).[15]

-

Dosing: Following an overnight fast of at least 10 hours, a single 60 mg Loxoprofen tablet is administered with 240 mL of water.

-

Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Samples are collected at the following time points: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.[13]

-

Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Storage: Transfer the collected plasma into labeled polypropylene tubes and store frozen at -80°C until bioanalysis.[16]

Bioanalytical Protocol: Loxoprofen Quantification by LC-MS/MS

Objective: To accurately quantify Loxoprofen concentrations in human plasma using this compound as an internal standard.

Materials and Reagents:

-

Loxoprofen reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade or MS-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (drug-free, for calibration standards and quality controls)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of Loxoprofen and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions from the Loxoprofen stock solution to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

-

Sample Preparation (Protein Precipitation): [17][18]

-

Thaw plasma samples, CC standards, and QC samples on ice.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions:

| Parameter | Recommended Setting |

| LC System | UPLC or HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[17] |

| Mobile Phase A | 0.1% Formic Acid in Water[17][18] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[18] |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B, hold, and re-equilibrate. |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Positive Mode[17] |

| MRM Transition (Loxoprofen) | m/z 247.1 > 201.1 (Example) |

| MRM Transition (this compound) | m/z 251.1 > 205.1 (Example, requires optimization) |

| Key Parameters | Optimize declustering potential, collision energy, and source temperature. |

-

Data Analysis:

-

Integrate the chromatographic peaks for Loxoprofen and this compound.

-

Calculate the peak area ratio (Loxoprofen/Loxoprofen-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Loxoprofen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, etc.) from the concentration-time data.

-

Visualizations

Caption: Simplified mechanism of action of Loxoprofen's active metabolite.

Caption: Experimental workflow for a pharmacokinetic study using this compound.

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 4. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vinmec.com [vinmec.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. d-nb.info [d-nb.info]

- 11. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]

- 12. mims.com [mims.com]

- 13. Pharmacokinetics and bioequivalence study of two brands of loxoprofen tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 16. tsijournals.com [tsijournals.com]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Loxoprofen-d4 in Drug Metabolism and Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Loxoprofen-d4 as an internal standard in drug metabolism and interaction studies. The following sections offer comprehensive methodologies for in vitro metabolism assays, bioanalytical quantification of loxoprofen and its metabolites, and assessment of CYP450-mediated drug interactions.

Introduction to Loxoprofen and the Role of this compound

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug.[1][2] It is rapidly converted to its active metabolite, a trans-alcohol form, which exhibits potent anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[1][3] The metabolism of loxoprofen primarily occurs in the liver and involves multiple enzymatic pathways, including carbonyl reductases for the formation of its active alcohol metabolites, and cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, for hydroxylation.[1][4][5] Additionally, loxoprofen and its metabolites can undergo Phase II conjugation reactions, such as glucuronidation, primarily catalyzed by UGT2B7.[1][4][5]

Given the complexity of its metabolic pathways and the potential for drug-drug interactions, particularly with modulators of CYP3A4, robust and accurate analytical methods are crucial for pharmacokinetic and drug metabolism studies.[6][7] this compound, a deuterium-labeled stable isotope of loxoprofen, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its chemical and physical properties are nearly identical to loxoprofen, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation in the mass spectrometer, leading to precise and accurate quantification of the analyte.

In Vitro Metabolism of Loxoprofen using Human Liver Microsomes

This protocol outlines the procedure to study the metabolism of loxoprofen in vitro using human liver microsomes (HLMs), with this compound used as an internal standard for quantification.

Experimental Protocol

Objective: To identify and quantify the metabolites of loxoprofen formed by microsomal enzymes.

Materials:

-

Loxoprofen

-

This compound (for internal standard)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Purified water, LC-MS grade

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of loxoprofen in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the following in order:

-

0.1 M Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (final concentration typically 0.5-1 mg/mL)

-

Loxoprofen solution (final concentration typically 1-10 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing this compound at a known concentration.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate loxoprofen and its metabolites (e.g., 5-95% B over 5-10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Loxoprofen: Monitor a specific precursor to product ion transition (e.g., m/z 245.1 -> 201.1).

-

This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 249.1 -> 205.1).

-

Metabolites: Determine the expected masses of metabolites (e.g., hydroxylation adds 16 Da, glucuronidation adds 176 Da) and optimize their MRM transitions.

-

-

Data Analysis

Calculate the peak area ratio of the analyte (loxoprofen and its metabolites) to the internal standard (this compound). The rate of metabolism can be determined by plotting the decrease in the loxoprofen peak area ratio over time. Metabolite formation can be quantified by creating a calibration curve with authentic standards if available.

Drug Interaction Studies: CYP3A4 Inhibition Assay

This protocol describes how to assess the potential of a test compound to inhibit the CYP3A4-mediated metabolism of loxoprofen.

Experimental Protocol

Objective: To determine the inhibitory effect of a test compound on the CYP3A4-catalyzed hydroxylation of loxoprofen.

Materials:

-

Same as the in vitro metabolism protocol.

-

Test inhibitor compound.

-

Positive control inhibitor (e.g., Ketoconazole, a known potent CYP3A4 inhibitor).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test inhibitor and ketoconazole in a suitable solvent.

-

-

Incubation:

-

In separate microcentrifuge tubes, combine:

-

0.1 M Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (0.5-1 mg/mL)

-

A range of concentrations of the test inhibitor or ketoconazole.

-

Loxoprofen solution (at a concentration near its Km for CYP3A4, if known, or a low micromolar concentration).

-

-

Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a time period within the linear range of metabolite formation (determined in preliminary experiments).

-

-

Reaction Termination and Sample Preparation:

-

Follow the same procedure as in the in vitro metabolism protocol, adding ice-cold acetonitrile containing this compound.

-

LC-MS/MS Analysis and Data Analysis

-

Perform LC-MS/MS analysis focusing on the quantification of the hydroxylated loxoprofen metabolite.

-

Calculate the rate of metabolite formation at each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from studies investigating the drug interactions of loxoprofen with CYP3A modulators.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice with CYP3A4 Induction by Dexamethasone (DEX) [4]

| Analyte | Parameter | Control Group (Mean ± SD) | DEX-treated Group (Mean ± SD) |

| Loxoprofen | Cmax (µg/mL) | 25.4 ± 3.1 | 18.2 ± 2.5 |

| AUC₀₋t (µgh/mL) | 30.8 ± 4.2 | 20.1 ± 3.3 | |

| T½ (h) | 1.2 ± 0.2 | 0.9 ± 0.1 | |

| trans-Loxoprofen Alcohol (Active) | Cmax (µg/mL) | 10.2 ± 1.5 | 6.8 ± 1.1 |

| AUC₀₋t (µgh/mL) | 15.6 ± 2.1 | 9.7 ± 1.8 | |

| T½ (h) | 1.5 ± 0.3 | 1.1 ± 0.2 |

Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice with CYP3A4 Inhibition by Ketoconazole (KTC) [4]

| Analyte | Parameter | Control Group (Mean ± SD) | KTC-treated Group (Mean ± SD) |

| Loxoprofen | Cmax (µg/mL) | 23.8 ± 2.9 | 35.1 ± 4.5 |

| AUC₀₋t (µgh/mL) | 28.9 ± 3.8 | 48.6 ± 5.9 | |

| T½ (h) | 1.3 ± 0.2 | 2.1 ± 0.4 | |

| trans-Loxoprofen Alcohol (Active) | Cmax (µg/mL) | 9.8 ± 1.3 | 14.2 ± 2.0 |

| AUC₀₋t (µgh/mL) | 14.9 ± 2.0 | 23.5 ± 3.1 | |

| T½ (h) | 1.6 ± 0.3 | 2.5 ± 0.5 |

Visualizations

The following diagrams illustrate key pathways and workflows described in these application notes.

Caption: Metabolic pathway of Loxoprofen.

Caption: Workflow for CYP Inhibition Assay.

Caption: Bioanalytical workflow for Loxoprofen.

References

- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation | Semantic Scholar [semanticscholar.org]

- 6. graphviz.org [graphviz.org]

- 7. researchgate.net [researchgate.net]

Application Note: Stereoselective Pharmacokinetic Analysis of Loxoprofen Enantiomers using Loxoprofen-d4

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of two enantiomers: R-(-)-loxoprofen and S-(+)-loxoprofen. Following administration, the pharmacologically less active R-(-)-enantiomer undergoes unidirectional chiral inversion to the active S-(+)-enantiomer. Understanding the stereoselective pharmacokinetics of loxoprofen is crucial for evaluating its efficacy and safety profile. This application note details a robust and sensitive method for the simultaneous quantification of loxoprofen enantiomers in biological matrices, employing a stable isotope-labeled internal standard, Loxoprofen-d4, for enhanced accuracy and precision. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of the enantiomers.

Experimental Protocols

This section outlines the detailed methodology for the stereoselective analysis of loxoprofen enantiomers.

1. Reagents and Materials

-

Loxoprofen sodium reference standard

-

R-(-)-loxoprofen and S-(+)-loxoprofen reference standards

-

This compound (internal standard)

-

Acetonitrile, Methanol, and Formic acid (all LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) System: A system capable of delivering stable gradients at low flow rates.

-

Chiral Column: A chiral stationary phase column suitable for the separation of loxoprofen enantiomers (e.g., a polysaccharide-based chiral column).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode.

3. Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-(-)-loxoprofen, S-(+)-loxoprofen, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the R-(-) and S-(+)-loxoprofen stock solutions in a 50:50 methanol:water mixture to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in methanol.

-

QC Samples: Prepare quality control samples at low, medium, and high concentrations by spiking blank plasma with known amounts of the loxoprofen enantiomers.

4. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Column: Chiral AGP column (100 mm × 4.0 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium acetate in water and acetonitrile (90:10, v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 25°C

-